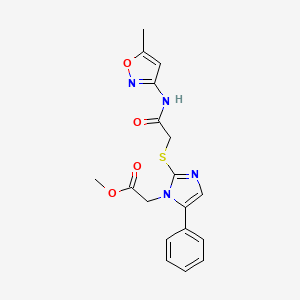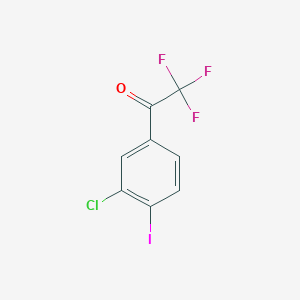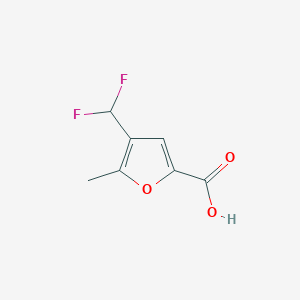
1-(2-chlorophenyl)-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "1-(2-chlorophenyl)-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)methanesulfonamide" is a derivative of methanesulfonamide, which is a class of compounds known for their diverse biological activities. The structure of methanesulfonamide derivatives typically includes an aromatic ring, such as a chlorophenyl group, and a sulfonamide moiety. These compounds are of interest due to their potential interactions with biological receptors, which can be attributed to the presence of the amide hydrogen atom that is readily available for hydrogen bonding.
Synthesis Analysis
Although the specific synthesis of "1-(2-chlorophenyl)-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)methanesulfonamide" is not detailed in the provided papers, the synthesis of similar compounds, such as N-(2,4-Dichlorophenyl)methanesulfonamide and N-(2,3-Dichlorophenyl)methanesulfonamide , involves the formation of the sulfonamide linkage. This is typically achieved by reacting an amine with methanesulfonyl chloride under basic conditions. The chlorophenyl group is introduced through earlier steps in the synthesis, which may involve electrophilic aromatic substitution.
Molecular Structure Analysis
The molecular structure of related compounds shows that the N—H bond is in a syn conformation to the chloro substituents on the aromatic ring . This conformation is significant as it affects the molecule's ability to interact with biological targets through hydrogen bonding. The geometric parameters, including bond lengths and torsion angles, are consistent with other methanesulfonanilides, indicating a degree of structural rigidity that could influence the compound's biological activity.
Chemical Reactions Analysis
The chemical reactivity of methanesulfonamide derivatives is influenced by the presence of the sulfonamide group and the aromatic substituents. The sulfonamide group can engage in hydrogen bonding due to the amide hydrogen atom, which is a key factor in the biological activity of these compounds. The chlorophenyl group may also undergo further chemical reactions, such as nucleophilic aromatic substitution, depending on the conditions and the presence of other reactive groups in the molecule.
Physical and Chemical Properties Analysis
The physical and chemical properties of methanesulfonamide derivatives are characterized by their solid-state conformation and their ability to form hydrogen bonds. The molecules are typically packed into chains in the crystal lattice through N—H⋯O and sometimes N—H⋯Cl hydrogen bonds . These interactions can affect the compound's solubility, melting point, and overall stability. The presence of chloro substituents on the aromatic ring can also influence the lipophilicity of the compound, which is an important factor in its pharmacokinetic properties.
Applications De Recherche Scientifique
Kinetics and Mechanism Studies
- The kinetics of elimination reactions involving similar sulfonamide derivatives have been studied, providing insights into the mechanistic aspects of such reactions. For instance, Kumar and Balachandran (2008) investigated the kinetics of elimination of methanesulfonic acid from certain substituted derivatives, noting a shift from unimolecular to bimolecular processes under specific conditions [D. Kumar & S. Balachandran, 2008].
Synthesis and Pharmacological Screening
- Brijesh Kumar Srivastava et al. (2008) reported on the facile synthesis and pharmacological testing of a biaryl pyrazole sulfonamide derivative. Their study also included an examination of the effects of substituent replacement, shedding light on the structure-activity relationships in compounds similar to the query compound [Brijesh Kumar Srivastava et al., 2008].
Molecular Interaction Studies
- The molecular interaction of compounds structurally related to the query chemical, such as N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, with specific receptors was studied by Shim et al. (2002). These studies are crucial for understanding the pharmacodynamics of similar compounds [J. Shim et al., 2002].
Structural and Crystallographic Analyses
- The crystal structures of related sulfonamide derivatives have been determined, as in the work of Tanusri Dey et al. (2015), who studied nimesulidetriazole derivatives. Such studies contribute to our understanding of the molecular geometry and intermolecular interactions of these compounds [Tanusri Dey et al., 2015].
Ligand Design for Metal Coordination
- Research by Danielle L Jacobs et al. (2013) on derivatives of methane-, benzene-, and toluenesulfonamide highlights the potential of these compounds in ligand design for metal coordination. This research is indicative of the utility of similar compounds in materials science and coordination chemistry [Danielle L Jacobs et al., 2013].
Exploration of Antagonistic Properties
- The antagonistic properties of structurally similar compounds, such as N-[2-(Pyridin-2-yl)ethyl]-derivatives, have been explored in the context of various biological receptors. This line of research is pivotal for drug discovery and understanding receptor-ligand interactions [P. Finke et al., 2001].
Propriétés
IUPAC Name |
1-(2-chlorophenyl)-N-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN4O2S/c18-16-4-2-1-3-15(16)13-25(23,24)21-11-14-5-9-22(10-6-14)17-12-19-7-8-20-17/h1-4,7-8,12,14,21H,5-6,9-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVYPLYFROPHVJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)CC2=CC=CC=C2Cl)C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chlorophenyl)-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)methanesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2,3-Dihydro-1-benzofuran-5-yl)methoxy]pyridine](/img/structure/B3017207.png)


![3-(4-Chlorophenyl)sulfonyl-1-[(2,5-dimethylphenyl)methyl]-6-methoxyquinolin-4-one](/img/structure/B3017216.png)
![(E)-N-[2-(5-Ethyl-1,3-thiazol-2-YL)ethyl]-2-phenylethenesulfonamide](/img/structure/B3017217.png)

![2-Chloro-N-[1-[5-(difluoromethyl)-1,2,4-oxadiazol-3-yl]cyclobutyl]pyridine-3-carboxamide](/img/structure/B3017220.png)





![N-[Cyano-(3,4-dichlorophenyl)methyl]-2-(3,4-difluorophenyl)cyclopropane-1-carboxamide](/img/structure/B3017227.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-4-methyl-N-(2-morpholinoethyl)-1,2,3-thiadiazole-5-carboxamide hydrochloride](/img/structure/B3017228.png)